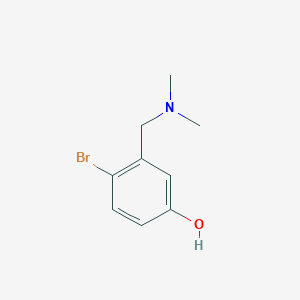

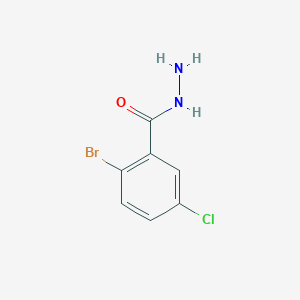

4-溴-3-((二甲氨基)甲基)苯酚

描述

The compound 4-Bromo-3-((dimethylamino)methyl)phenol is a brominated phenol derivative that is of interest in various chemical research areas. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated phenols and related compounds, which can be useful in understanding the chemical behavior and properties of 4-Bromo-3-((dimethylamino)methyl)phenol.

Synthesis Analysis

The synthesis of brominated phenol derivatives often involves the reaction of brominated salicylaldehydes with amines. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was synthesized by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, other brominated phenol derivatives have been synthesized using related methods, indicating that the synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol could potentially be achieved through a similar approach, possibly involving the reaction of a suitable brominated aldehyde with a dimethylamine source .

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations are common techniques used to analyze the molecular structure of brominated phenol derivatives. For instance, the Schiff base compound mentioned earlier crystallizes in the monoclinic system and its molecular geometry has been compared with DFT calculations, showing good agreement . These techniques could be applied to 4-Bromo-3-((dimethylamino)methyl)phenol to determine its precise molecular structure and conformation .

Chemical Reactions Analysis

Brominated phenol derivatives can participate in various chemical reactions. For example, the synthesis of Schiff bases involves the formation of a C=N double bond through a condensation reaction . Additionally, brominated compounds can be used in coupling reactions, as seen with BroP, a reagent for coupling N-methylated amino acids . The reactivity of 4-Bromo-3-((dimethylamino)methyl)phenol could be explored in similar coupling reactions or in the formation of Schiff bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenol derivatives can be determined through experimental methods such as NMR spectroscopy, IR spectroscopy, and thermal analyses. For instance, the thermal behavior of copper(II) and oxido-vanadium(IV) complexes of a related brominated phenol was studied using TGA, revealing a three-stage decomposition process . The solubility and stability of these compounds in various solvents have also been reported, which could provide insights into the solubility behavior of 4-Bromo-3-((dimethylamino)methyl)phenol .

科学研究应用

肽合成中的偶联剂

4-溴-3-((二甲氨基)甲基)苯酚用作肽合成中的偶联剂,特别是用于偶联 N-甲基化氨基酸。这种应用源于其稳定性和高效性,可产生高产率的产品,且差向异构化最小,正如 Coste 等人在他们对相关化合物 BroP 的研究中所强调的 (科斯特、杜弗尔、潘塔洛尼和卡斯特罗,1990 年).

金属配合物的合成

该化合物还参与金属配合物的合成。阿穆达、蒂鲁马瓦拉万和坎达斯瓦米(1999 年)描述了衍生自不对称双核配体的苯氧桥联双铜(II)配合物的合成,其中 4-溴-3-((二甲氨基)甲基)苯酚发挥了关键作用 (阿穆达、蒂鲁马瓦拉万和坎达斯瓦米,1999 年).

与血红蛋白的反应性

另一个重要的应用是在涉及血红蛋白的生化反应中。伦纳(2004 年)研究了 4-溴-N,N-二甲基苯胺-N-氧化物 (BrDANO) 在血红蛋白影响下转化为各种衍生物(包括 2-二甲氨基-5-溴-苯酚)的过程,突出了该化合物在生物系统中的反应性 (伦纳,2004 年).

类过氧化氢酶活性

该化合物还表现出类过氧化氢酶活性。樋口等人(1994 年)讨论了使用不对称的基于苯酚的双核配体(包括 4-溴-3-((二甲氨基)甲基)苯酚的衍生物)形成双核锰(II)配合物,该配合物在分解过氧化氢时显示出类过氧化氢酶活性 (樋口等人,1994 年).

在抗菌和抗真菌活性中的应用

乔汉和沙德(2011 年)合成了磺酰胺衍生的化合物及其金属配合物,包括 4-溴-3-((二甲氨基)甲基)苯酚的衍生物,这些化合物显示出显着的抗菌和抗真菌活性,证明了其在开发抗菌剂方面的潜力 (乔汉和沙德,2011 年).

晶体结构分析中的配体

该化合物在晶体结构分析中充当配体。薛、李、赵和杨(2013 年)对镍(II)和锌(II)配合物与衍生自 3-溴水杨醛的席夫碱(其中 4-溴-3-((二甲氨基)甲基)苯酚是关键组分)的研究等研究有助于理解复杂的分子结构 (薛、李、赵和杨,2013 年).

安全和危害

属性

IUPAC Name |

4-bromo-3-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJBOFJPDLZFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402099 | |

| Record name | 4-Bromo-3-((dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-((dimethylamino)methyl)phenol | |

CAS RN |

848848-16-8 | |

| Record name | 4-Bromo-3-((dimethylamino)methyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)